![molecular formula C13H15ClN2O2 B7465367 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, also known as Clonazolidine, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. Clonazolidine is a member of the imidazolidine-2,4-dione family of compounds, which have been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mécanisme D'action
The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and a decrease in seizure activity. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may act as a modulator of ion channels, such as the voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, which may be due to its ability to enhance the inhibitory effects of GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its ability to reduce seizure activity in animal models, making it a potential candidate for the development of new anticonvulsant drugs. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have anxiolytic effects, which may be useful for the treatment of anxiety disorders. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its sedative effects, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. One area of research could be the development of new anticonvulsant drugs based on the structure of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. Additionally, further studies could investigate the potential anxiolytic effects of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee and its mechanism of action. Finally, future research could explore the use of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee involves the reaction of 2-chlorobenzaldehyde with propan-2-amine and a urea derivative in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. Several studies have demonstrated its ability to reduce seizure activity in animal models, as well as its anxiolytic effects in behavioral tests. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLCGGVXJQNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
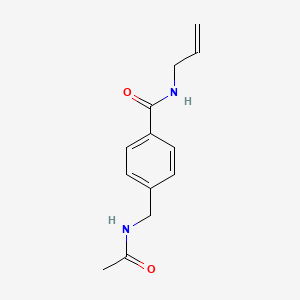
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)
![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
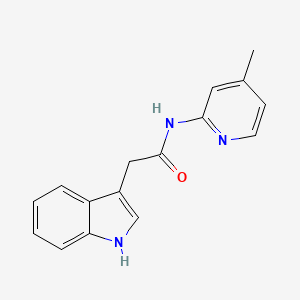
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
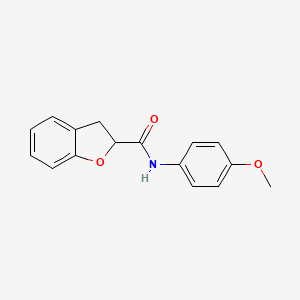
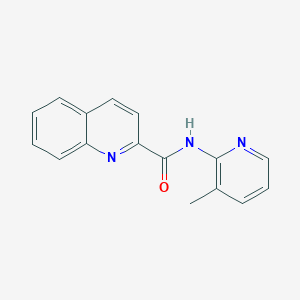
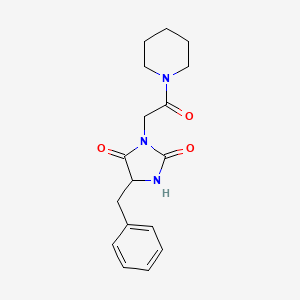
![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)